molecular formula C9H13NO B046268 4-amino-2,3,5-trimethylphenol CAS No. 10486-46-1

4-amino-2,3,5-trimethylphenol

Cat. No.: B046268
CAS No.: 10486-46-1
M. Wt: 151.21 g/mol
InChI Key: NMSCVRBXXWPFSK-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-4-aminophenol is an organic compound that belongs to the class of aminophenols It is characterized by the presence of three methyl groups and an amino group attached to a phenol ring

Scientific Research Applications

2,3,5-Trimethyl-4-aminophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trimethyl-4-aminophenol can be synthesized through a multi-step process starting from 2,3,5-trimethylphenol. The first step involves the nitration of 2,3,5-trimethylphenol to yield 2,3,5-trimethyl-4-nitrophenol. This intermediate is then subjected to reduction, typically using hydrogenation or other reducing agents, to convert the nitro group to an amino group, resulting in 2,3,5-Trimethyl-4-aminophenol.

Industrial Production Methods

Industrial production methods for 2,3,5-Trimethyl-4-aminophenol often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure the economic viability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-4-aminophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas or sodium borohydride for reduction. Substitution reactions often require acidic or basic catalysts to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield 2,3,5-trimethyl-4-nitrophenol, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-4-aminophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenolic hydroxyl group can also participate in redox reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3,5-Trimethyl-4-aminophenol include other aminophenols and methyl-substituted phenols, such as:

  • 2-Aminophenol
  • 4-Aminophenol
  • 2,3,6-Trimethylphenol .

Uniqueness

What sets 2,3,5-Trimethyl-4-aminophenol apart from these similar compounds is the specific arrangement of its methyl and amino groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications .

Properties

IUPAC Name

4-amino-2,3,5-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-5-4-8(11)6(2)7(3)9(5)10/h4,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSCVRBXXWPFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455307
Record name 2,3,5-trimethyl-4-aminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10486-46-1
Record name 2,3,5-trimethyl-4-aminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Solid Na2CO3 (13.7 g, 129 mmol) was added slowly with stirring at room temperature to a solution of sulfanilic acid (49.4 g, 258 mmol) in water (250 ml). After the reaction mixture became a homogeneous solution (when the mixture could not be dissolved at the temperature, it could be heated a little), the mixture was cooled with ice and a solution of NaNO2 (19.4 g, 280 mmol) in water (50 ml) was added at an inner temperature of below 10° C. Then, this solution was placed in a dropping funnel. The solution was added dropwise to a mixture of concentrated hydrochloric acid (46 ml) and ice (100 g) over about 10 minutes with stirring under ice cooling at an inner temperature of the dropping funnel of below 10° C. After the addition was completed, the reaction mixture was stirred for 30 minutes under ice cooling. Next, water (250 ml), NaOH (56.8 g, 142 mmol) and 2,3,5-trimethylphenol (35.3 g, 259 mmol) were placed in another reaction vessel equipped with a mechanical stirring apparatus and to this mixture was added dropwise the reaction mixture above with stirring under a stream of nitrogen over 15 minutes in the range of -10° C. to 5° C. At that time ice was properly added to the ice bath to cool the reaction system in order to keep a temperature of the contents in the dropping funnel below 10° C. After the addition was completed, the reaction mixture was heated to 50° C. and Na2S2O4 (11.9 g, 68.3 mmol) was added. Then the mixture was heated to 80° C. and further 5 equal parts of Na2S2O4 (214.2 g, 1.23 mol) were added at intervals of 5 minutes. The reaction mixture was stirred for 30 minutes at the same temperature and then cooled. The precipitated crystals were filtered. The crystals obtained were washed with water, dried and then recrystallized from ethyl acetate-isopropyl ether to obtain the desired compound (33.0 g, yield: 84.2%), m.p. 153°-154° C.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
214.2 g
Type
reactant
Reaction Step Two
Name
Quantity
56.8 g
Type
reactant
Reaction Step Three
Quantity
35.3 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
49.4 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
19.4 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
46 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
11.9 g
Type
reactant
Reaction Step Eight
Yield
84.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-amino-2,3,5-trimethylphenol
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
4-amino-2,3,5-trimethylphenol
Reactant of Route 5
4-amino-2,3,5-trimethylphenol
Reactant of Route 6
4-amino-2,3,5-trimethylphenol

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